Dehydrodeguelin
Overview
Description
Dehydrodeguelin is a naturally occurring compound found in several plants and has been identified as a major active ingredient with potential anti-tumor properties. It is known to interact with various molecular targets and exerts its effects at the nanomolar level, inducing cell apoptosis and inhibiting tumor cell multiplication and malignant transformation . Dehydrodeguelin has been studied for its anti-proliferative properties in various cell types, including colon cancer cells, where it was found to suppress growth by inducing apoptosis and cell cycle arrest .
Synthesis Analysis
The total synthesis of (-)-deguelin has been achieved through an iterative pyran-ring formation strategy, highlighting the complexity of its molecular structure. This synthesis involves anionic addition and palladium-catalyzed arylation steps . Another approach to synthesizing (±)-deguelin involves thermal rearrangement of specific ethers, leading to the formation of dehydrodeguelin . These synthetic strategies are crucial for producing deguelin in quantities sufficient for further research and potential therapeutic use.
Molecular Structure Analysis
Deguelin's molecular structure allows it to interact with proteins involved in the cancer cell signaling pathway. Computational approaches, including in silico studies, docking simulations, and molecular dynamics, have been used to explore the interactions of deguelin and its derivatives with Cyclin D1 and Cyclin E, which are key proteins in cell cycle control . These studies provide insights into the molecular basis of deguelin's anti-cancer effects.
Chemical Reactions Analysis
Deguelin's chemical reactivity is significant in its role as an inhibitor of various biological pathways. It has been shown to suppress NF-κB activation induced by carcinogens, tumor promoters, growth factors, and inflammatory stimuli. This suppression occurs through the inhibition of IκBα kinase activation, leading to a cascade of effects that ultimately down-regulate gene products involved in cell survival, proliferation, and invasion .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of dehydrodeguelin are not detailed in the provided papers, its biological properties suggest it is a lipophilic molecule capable of crossing cell membranes to exert its effects intracellularly. Its interactions with molecular targets and the subsequent biological responses indicate that dehydrodeguelin has a specific affinity for proteins involved in cell cycle regulation and apoptosis pathways .
Scientific Research Applications
Anticancer Properties and Mechanisms
Anticancer Activity : Deguelin displays potent anticancer activity against multiple cancer types and exhibits chemopreventive potential. It impedes carcinogenesis by enhancing cell apoptosis and hindering malignant transformation and tumor cell propagation (Varughese et al., 2019).
Molecular Interaction Studies : In silico studies reveal that deguelin and its derivatives interact with Cyclin D1 and Cyclin E, key proteins in the cancer cell signaling pathway, suggesting a potential role in inhibiting cancer cell pathways (Lokhande et al., 2019).
Inhibition of IGF-1R Signaling : Deguelin inhibits cell viability in breast cancer cells and reduces tumor growth, potentially via inhibition of insulin-like growth factor-1 receptor (IGF-1R) signaling and up-regulation of IGF-binding protein-3 (IGFBP-3) expression (Suh et al., 2013).
Multiple Oncogenic Signaling Pathways : Deguelin targets various oncogenic signaling pathways, including MAP kinase, PI3K, Akt, mTOR, NF-κB, MMP-2, MMP-9, and caspases, suggesting a broad spectrum of antineoplastic effects (Tuli et al., 2021).
EGFR and c-Met Signaling in Breast Cancer : Deguelin acts on EGFR-PAKT/c-Met p-ERK and NF-κB pathways in breast cancer cells, indicating its potential as a therapeutic agent for triple-negative breast cancers (Mehta et al., 2013).
Other Scientific Applications
Rotenoid Isolation and Analysis : Studies have isolated and characterized dehydrodeguelin and related rotenoids from various plants, contributing to the understanding of the chemical composition and potential uses of these compounds (Lu et al., 2007).
HCV Replication Suppression : Deguelin suppresses HCV replication in human hepatoma cells, showing promise as a potential therapeutic agent for HCV infection (Liao et al., 2020).
Inhibition of NF-κB Signaling : Deguelin inhibits NF-κB signaling, leading to apoptosis in colon cancer cells and inhibition of tumor growth in mice, suggesting its potential as a therapeutic agent for colorectal cancer (Kang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVFILFHVPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188217 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrodeguelin | |
CAS RN |
3466-23-7 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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